molecular formula C7H9N3O B1628765 3,4-Diaminobenzamide CAS No. 7005-37-0

3,4-Diaminobenzamide

Cat. No. B1628765
CAS RN: 7005-37-0
M. Wt: 151.17 g/mol
InChI Key: RGJXMMUQTCONEI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzamide, also known as 3,4-DAB, is an organic compound that is widely used in scientific research. It is an amide derivative of benzoic acid and is composed of a benzene ring and an amide group. It is a white crystalline solid that is soluble in water and other polar solvents. 3,4-DAB has a variety of applications in biochemical, physiological, and medical research.

Scientific Research Applications

Synthesis and Chemical Applications

3,4-Diaminobenzamide, a chemical compound, has been utilized in various synthesis and chemical applications. A study by Zhang et al. (2019) demonstrated its use in a green method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole, highlighting its efficiency and selectivity in chemical reactions (Zhang, Yang, Li, & Sun, 2019).

Library Synthesis of Diaminobenzamides

In the realm of combinatorial chemistry, South et al. (2000) described a parallel solution-phase library synthesis of functionalized diaminobenzamides. This process employed polymer-assisted solution-phase techniques, highlighting the compound's role in facilitating diverse chemical libraries (South et al., 2000).

Anti-Proliferative Agents in Cancer Research

Lee et al. (2009) explored the anti-proliferative activity of 2,5-diaminobenzamide derivatives against human cancer cell lines, demonstrating its potential as a growth inhibitor and suggesting its applicability in cancer research (Lee, Park, Hong, Park, & Lee, 2009).

Environmental Applications

Manzoor et al. (2022) reported the use of tribenzamides, synthesized from diaminobenzamide, in detecting mercuric ions in aqueous media. This highlights its potential application in environmental monitoring and pollution detection (Manzoor, Kokab, Nawab, Shah, Siddiqi, & Iqbal, 2022).

Biochemical Analysis

Biochemical Properties

3,4-Diaminobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of nanosized polyamides containing bioactive pendant structures .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3,4-diaminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXMMUQTCONEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611414
Record name 3,4-Diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7005-37-0
Record name 3,4-Diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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